

# Commercial Availability and Synthetic Utility of Dichlorophenylphosphine: A Technical Guide

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## Compound of Interest

Compound Name: *Dichlorophenylphosphine*

Cat. No.: *B166023*

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For Researchers, Scientists, and Drug Development Professionals

**Dichlorophenylphosphine** (DCPP), a colorless to pale yellow liquid, is a versatile and fundamental organophosphorus reagent. Its importance in organic synthesis, particularly in the preparation of phosphine ligands and other organophosphorus compounds, makes it a key building block for applications in catalysis, materials science, and pharmaceutical development. This guide provides an in-depth overview of the commercial availability of **Dichlorophenylphosphine**, along with detailed experimental protocols for its synthesis and a common subsequent transformation.

## Commercial Availability and Suppliers

**Dichlorophenylphosphine** is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, with most suppliers offering grades of 97% or greater. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial sources for **Dichlorophenylphosphine**.

Supplier	Purity	Available Quantities	Price (USD)
--INVALID-LINK--	≥ 98%	25 mL, 500 mL	\$20.63 (25 mL), \$165.65 (500 mL)[1]
--INVALID-LINK--	97%	50 g, 250 g, 1000 g	\$200.65 (1000 g)[2]
--INVALID-LINK--	97%	1 kg	\$167.00[3]
--INVALID-LINK--	97%	100 g	\$70.85[4]
--INVALID-LINK--	>98.0%	25 mL, 500 mL	Contact for pricing[5]
--INVALID-LINK--	Not specified	250 kg drums	Contact for pricing[6]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

## Physicochemical Properties

Property	Value
CAS Number	644-97-3[1][2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> P[1][2]
Molecular Weight	178.98 g/mol [1]
Appearance	Colorless to slightly yellow liquid[1][2]
Density	1.319 g/mL at 25 °C[7][8]
Boiling Point	222 °C at 759 mmHg[7][8]
Melting Point	-51 °C[7][8]
Refractive Index	n <sub>20/D</sub> 1.597 (lit.)[7][8]

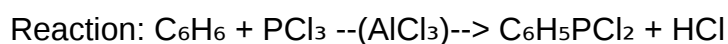
## Experimental Protocols

**Dichlorophenylphosphine** is a key intermediate in the synthesis of a wide array of organophosphorus compounds. Below are detailed protocols for its synthesis via a Friedel-

Crafts reaction and its subsequent use in the preparation of dimethylphenylphosphine.

## Synthesis of Dichlorophenylphosphine via Friedel-Crafts Reaction

The most common method for synthesizing **Dichlorophenylphosphine** is the Friedel-Crafts reaction between benzene and phosphorus trichloride, catalyzed by a Lewis acid such as aluminum chloride.[9]



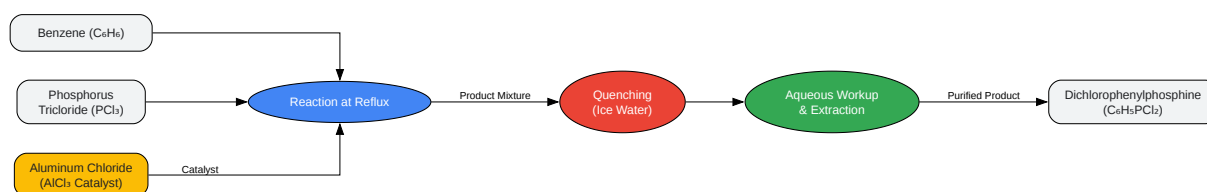
Materials and Equipment:

- Benzene
- Phosphorus trichloride ( $\text{PCl}_3$ )
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a gas outlet to a trap for HCl
- Heating mantle
- Distillation apparatus

Procedure:

- In a fume hood, charge a dry round-bottom flask with anhydrous aluminum chloride and phosphorus trichloride.
- Begin stirring the mixture and slowly add benzene from a dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas, which should be safely vented.
- After the addition of benzene is complete, heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion.
- Cool the reaction mixture to room temperature.

- Carefully quench the reaction by slowly adding the mixture to ice water. This will hydrolyze the aluminum chloride complex.
- Separate the organic layer.
- Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter to remove the drying agent.
- Purify the crude **Dichlorophenylphosphine** by vacuum distillation.

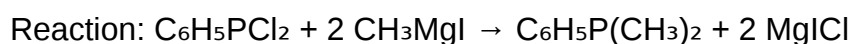


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Caption: Workflow for the Friedel-Crafts Synthesis of **Dichlorophenylphosphine**.

## Synthesis of Dimethylphenylphosphine from Dichlorophenylphosphine

**Dichlorophenylphosphine** is a common precursor for the synthesis of tertiary phosphines, such as dimethylphenylphosphine, via reaction with Grignard reagents.[9]



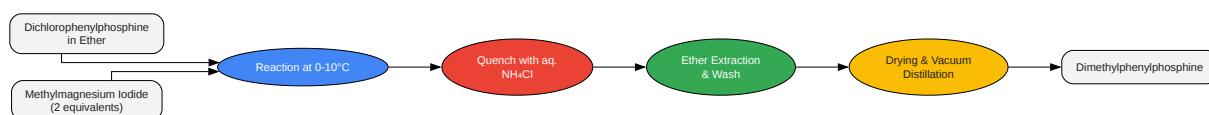
#### Materials and Equipment:

- **Dichlorophenylphosphine**
- Methylmagnesium iodide ( $\text{CH}_3\text{MgI}$ ) solution in diethyl ether
- Anhydrous diethyl ether
- Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet
- Magnetic stirrer
- Ice bath
- Saturated aqueous ammonium chloride solution
- Separatory funnel
- Distillation apparatus

#### Procedure:

- Set up a dry three-necked flask under a nitrogen atmosphere.
- Add a solution of **Dichlorophenylphosphine** in anhydrous diethyl ether to the flask and cool it in an ice bath.
- Slowly add the methylmagnesium iodide solution from the dropping funnel to the stirred **Dichlorophenylphosphine** solution. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Cool the flask again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

- Transfer the mixture to a separatory funnel and separate the ether layer.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the ether solution over an anhydrous drying agent (e.g., sodium sulfate).
- Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.
- Purify the resulting crude dimethylphenylphosphine by vacuum distillation.



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Caption: Synthesis of Dimethylphenylphosphine from **Dichlorophenylphosphine**.

## Safety Information

**Dichlorophenylphosphine** is a corrosive and moisture-sensitive compound that reacts with water to release hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is toxic if swallowed and causes severe skin burns and eye damage.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

## Applications in Research and Development

**Dichlorophenylphosphine** is a crucial intermediate in the synthesis of a wide range of organophosphorus compounds.[1] Its applications in research and drug development are primarily centered on its use as a precursor for:

- **Phosphine Ligands:** Tertiary phosphines derived from DCPD are widely used as ligands in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[7] These ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst.
- **Chiral Phosphines:** Asymmetric synthesis often relies on chiral phosphine ligands to induce enantioselectivity. DCPD can be a starting material for the synthesis of these complex and valuable ligands.
- **Flame Retardants and Stabilizers:** Organophosphorus compounds derived from DCPD are used in the polymer industry as flame retardants and stabilizers.[7]
- **Pharmaceutical and Agrochemical Intermediates:** The phosphorus-carbon bond formed using DCPD is present in a variety of biologically active molecules.[1]

In conclusion, **Dichlorophenylphosphine** is a readily available and highly versatile reagent that serves as a cornerstone in organophosphorus chemistry. Its accessibility from numerous commercial suppliers, combined with its straightforward application in key synthetic transformations, ensures its continued importance for researchers and professionals in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of Dichlorophenylphosphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166023#commercial-availability-and-suppliers-of-dichlorophenylphosphine]

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